molecular formula C10H11N2O4D3 B602597 (s)-(-)-Carbidopa-d3 CAS No. 1276732-89-8

(s)-(-)-Carbidopa-d3

Número de catálogo: B602597
Número CAS: 1276732-89-8
Peso molecular: 229.25
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(s)-(-)-Carbidopa-d3 is a deuterated form of (s)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms replace the hydrogen atoms in the molecule, which can influence the metabolic stability and pharmacokinetic properties of the compound. This modification is often used in drug development to enhance the efficacy and reduce the side effects of the original compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(-)-Carbidopa-d3 involves the incorporation of deuterium atoms into the (s)-(-)-Carbidopa molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule. For example, deuterated bromine (BrD) or deuterated lithium aluminum hydride (LiAlD4) can be used in specific steps of the synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterium Exchange Reactions: Conducting reactions in deuterated solvents to facilitate the exchange of hydrogen atoms with deuterium.

Análisis De Reacciones Químicas

Types of Reactions

(s)-(-)-Carbidopa-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(s)-(-)-Carbidopa-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions and properties.

    Biology: Employed in metabolic studies to investigate the metabolic pathways and stability of deuterated compounds.

    Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties and reduced side effects.

    Industry: Applied in the production of deuterated compounds for use in various industrial processes, including the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (s)-(-)-Carbidopa-d3 involves its role as a peripheral decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease. The deuterium substitution can enhance the metabolic stability of the compound, leading to prolonged action and reduced side effects.

Comparación Con Compuestos Similares

(s)-(-)-Carbidopa-d3 can be compared with other similar compounds, such as:

    (s)-(-)-Carbidopa: The non-deuterated form of the compound, which has similar therapeutic effects but may have different pharmacokinetic properties.

    (s)-(-)-Benserazide: Another peripheral decarboxylase inhibitor used in combination with L-DOPA for the treatment of Parkinson’s disease.

    Deuterated L-DOPA: A deuterated form of L-DOPA, which may have improved stability and efficacy compared to the non-deuterated form.

The uniqueness of this compound lies in its deuterium substitution, which can enhance its metabolic stability and pharmacokinetic properties, potentially leading to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterparts.

Propiedades

Número CAS

1276732-89-8

Fórmula molecular

C10H11N2O4D3

Peso molecular

229.25

Pureza

> 95%

Cantidad

Milligrams-Grams

Números CAS relacionados

28860-95-9 (unlabelled)

Sinónimos

3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid

Etiqueta

Carbidopa Impurities

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.